Norfentanyl

Descripción general

Descripción

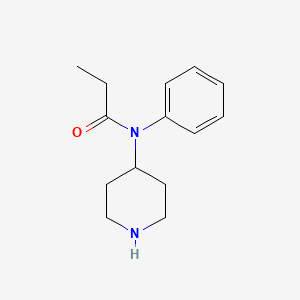

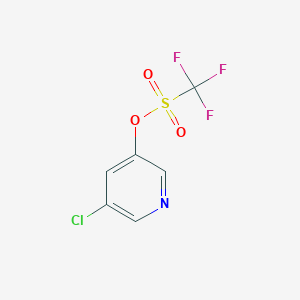

El norfentanilo es un precursor de fármaco analgésico opioide sintético inactivo. Es un análogo y metabolito del fentanilo, caracterizado por la eliminación de la porción fenetilo de la estructura química del fentanilo . El norfentanilo es principalmente conocido por su función como metabolito del fentanilo, pero también tiene aplicaciones en la síntesis del propio fentanilo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El norfentanilo se sintetiza típicamente mediante la N-desalquilación del fentanilo. Este proceso implica la eliminación del grupo fenetilo del fentanilo, lo que da como resultado la formación de norfentanilo . Las condiciones de reacción para este proceso a menudo incluyen el uso de reactivos y catalizadores específicos para facilitar la desalquilación.

Métodos de Producción Industrial: En entornos industriales, la producción de norfentanilo implica el uso de cromatografía líquida-espectrometría de masas (LC-MS) para la cuantificación y purificación del compuesto . Este método garantiza la alta pureza y calidad del norfentanilo, lo cual es esencial para su posterior uso en diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones: El norfentanilo experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su transformación en otros compuestos o para su detección en muestras biológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para oxidar el norfentanilo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) se utilizan para reducir el norfentanilo.

Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución para modificar la estructura del norfentanilo.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del norfentanilo puede conducir a la formación de óxido de norfentanilo, mientras que la reducción puede producir derivados de alcohol de norfentanilo.

Aplicaciones Científicas De Investigación

El norfentanilo tiene varias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química: En química, el norfentanilo se utiliza como precursor para la síntesis del fentanilo y sus análogos. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos opioides sintéticos .

Biología: En la investigación biológica, se estudia el norfentanilo por sus vías metabólicas y su función como metabolito del fentanilo. Esta investigación ayuda a comprender la farmacocinética y la farmacodinámica del fentanilo .

Medicina: El norfentanilo se utiliza en toxicología forense para detectar el uso de fentanilo en muestras biológicas. Su presencia en muestras de orina o sangre indica el metabolismo del fentanilo en el cuerpo .

Industria: En la industria farmacéutica, el norfentanilo se utiliza en la producción de fentanilo y sus análogos. Esto es crucial para la fabricación de medicamentos para el manejo del dolor y anestésicos .

Mecanismo De Acción

El norfentanilo en sí es un compuesto inactivo, pero juega un papel crucial como metabolito del fentanilo. El fentanilo ejerce sus efectos uniéndose a los receptores opioides en el sistema nervioso central, aumentando el umbral del dolor, alterando la recepción del dolor e inhibiendo las vías ascendentes del dolor . El norfentanilo se forma mediante la N-desalquilación del fentanilo en el hígado, y posteriormente se excreta del cuerpo .

Comparación Con Compuestos Similares

El norfentanilo es uno de los muchos análogos del fentanilo. Algunos compuestos similares incluyen:

- 3-Metilbutirifentanilo

- 4-Fluorbutirifentanilo

- 4-Fluorofentanilo

- α-Metilfentanilo

- Acetilfentanilo

- Bencilfentanilo

- Furanoilfentanilo

- Homofentanilo

Singularidad: El norfentanilo es único en el sentido de que es un metabolito inactivo del fentanilo, mientras que muchos otros análogos del fentanilo son compuestos activos con diversos grados de potencia y eficacia. Esto hace que el norfentanilo sea particularmente útil en toxicología forense para detectar el uso de fentanilo, ya que permanece en el cuerpo por más tiempo que el propio fentanilo .

Propiedades

IUPAC Name |

N-phenyl-N-piperidin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBDBWCQQBSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057657 | |

| Record name | Norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-66-1 | |

| Record name | 4-(N-Propionylaniline)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1609-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-N-piperidin-4-ylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK6D8JV6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of fentanyl in humans?

A1: Fentanyl is primarily metabolized by the cytochrome P450 enzyme, specifically CYP3A4, to norfentanyl. [, ] This process occurs predominantly in the liver, but human duodenal microsomes also exhibit significant metabolic activity. []

Q2: How do plasma concentrations of fentanyl and this compound differ based on CYP3A5 genotype?

A2: In postoperative patients receiving intravenous fentanyl, individuals homozygous for the CYP3A53 allele exhibited significantly higher plasma concentrations of fentanyl normalized for infusion rate compared to carriers of the 1 allele. Conversely, the plasma concentration ratio of this compound to fentanyl was significantly lower in the 3/3 group. []

Q3: How is this compound typically excreted from the body?

A3: this compound, alongside fentanyl, is primarily excreted through urine. [, , ] Studies have shown that the renal clearance ratios of both fentanyl and this compound to creatinine were significantly higher than their respective free fractions in plasma, suggesting a role for renal tubular secretion in their elimination. []

Q4: Can pregnancy affect this compound clearance?

A4: Yes, pregnancy can delay this compound clearance, as demonstrated in a case study involving a pregnant woman with opioid use disorder. [, ]

Q5: Is saliva a reliable matrix for detecting this compound?

A5: Saliva testing does not appear to be a reliable method for detecting fentanyl or its metabolites, including this compound. One study found that neither fentanyl nor its metabolites were consistently detectable in saliva samples, even when urine tests were positive. []

Q6: What analytical techniques are commonly employed to detect and quantify fentanyl and this compound in biological samples?

A6: Various analytical techniques have been utilized for the detection and quantification of fentanyl and this compound in biological samples. These include:

Q7: Can cerumen be used as an alternative matrix for detecting fentanyl and this compound in postmortem investigations?

A7: Yes, cerumen has shown potential as an alternative matrix for the detection of fentanyl and this compound in postmortem investigations. A study successfully detected and quantified both substances in cerumen samples, suggesting its utility in forensic toxicology. []

Q8: Can fentanyl and this compound be detected in skeletal tissue postmortem?

A8: Yes, fentanyl, this compound, and other opioids can be detected in postmortem skeletal tissue and bone marrow. A validated LC-MS/MS method successfully quantified these substances in bone samples, providing valuable data for forensic investigations. []

Q9: Does this compound contribute to fentanyl's toxicity?

A10: Although this compound is less potent than fentanyl, its contribution to overall toxicity cannot be entirely disregarded, especially in prolonged use or overdose situations. The accumulation of this compound due to delayed clearance, as observed in pregnancy, could potentially exacerbate fentanyl's adverse effects. []

Q10: Can oral fluid be a viable alternative matrix for assessing neonatal drug exposure to fentanyl?

A12: Oral fluid shows promise as a less invasive alternative matrix for assessing neonatal drug exposure to fentanyl. A case study demonstrated the feasibility of using a sterile swab to collect oral fluid samples from infants administered fentanyl, with subsequent detection and quantification of fentanyl and this compound using UPLC-MS/MS. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B3395064.png)

![Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester](/img/structure/B3395116.png)

![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3395125.png)

![4'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3395163.png)